molecular formula C14H22ClNO B1397632 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride CAS No. 1220028-16-9

4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1397632
CAS No.: 1220028-16-9
M. Wt: 255.78 g/mol
InChI Key: ZBGUXPJLZVYYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C14H21NO·HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a 3,4-dimethylphenoxy group attached to the piperidine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride typically involves the reaction of 3,4-dimethylphenol with piperidine in the presence of a suitable base and a methylene donor. One common method is the Williamson ether synthesis, where 3,4-dimethylphenol is reacted with chloromethyl piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines

Scientific Research Applications

Synthetic Route

  • Starting Materials : 3,4-dimethylphenol and piperidine.
  • Method : Williamson ether synthesis using a base (e.g., sodium hydroxide) under reflux conditions.

Scientific Research Applications

The compound has diverse applications in scientific research:

Chemistry

  • Intermediate in Synthesis : It serves as a building block for more complex organic molecules, facilitating the development of new compounds with desired properties.
  • Reactivity : It can undergo various chemical reactions, including oxidation to yield ketones or aldehydes and reduction to produce alcohols or amines.

Biology

  • Receptor Binding Studies : The compound is investigated for its ability to interact with specific receptors, influencing biochemical pathways. This includes studies on opioid receptors where it may act as an agonist or antagonist.
  • Enzyme Inhibition : Research indicates potential for modulating enzyme activity, which could lead to therapeutic applications in treating conditions like opioid-induced constipation.

Pharmaceutical Development

  • Therapeutic Potential : Preliminary studies suggest that derivatives of this compound may offer benefits in postoperative gastrointestinal recovery and pain management by acting on mu-opioid receptors without compromising analgesic effects.

Research into the biological activity of 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride has revealed several promising areas:

  • Antimicrobial Properties : Initial findings suggest the compound may inhibit microbial growth through interaction with enzymes or receptors associated with microbial metabolism.
  • Anticonvulsant Effects : Similar compounds have shown efficacy in reducing seizure activity in animal models.
  • Analgesic and Antidepressant Activities : Studies indicate that related piperidine derivatives exhibit pain-relieving properties and potential antidepressant-like effects comparable to established medications.

Case Studies

Several case studies highlight the compound's relevance:

  • Postoperative Gastrointestinal Recovery :
    • A clinical study involving related compounds demonstrated improved recovery times when administered post-surgery, suggesting similar potential for this compound.
  • Opioid-Induced Constipation :
    • Research on structurally similar compounds indicates effectiveness in counteracting constipation caused by opioids without diminishing their pain-relieving properties.

Toxicology and Safety Profile

Mechanism of Action

The mechanism of action of 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-Dimethylphenoxy)methyl]piperidine
  • 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrobromide
  • 4-[(3,4-Dimethylphenoxy)methyl]piperidine sulfate

Uniqueness

4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, the hydrochloride salt form may exhibit different solubility, stability, and reactivity, making it suitable for particular applications in research and industry.

Biological Activity

4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride is a compound with potential pharmacological significance, particularly in the realm of opioid receptor modulation. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Formula : C₁₄H₂₂ClNO
  • CAS Number : 1220028-16-9
  • Molecular Weight : 255.79 g/mol

The presence of a piperidine ring and a dimethylphenoxy substituent suggests potential interactions with various biological targets, particularly in the central nervous system.

Opioid Receptor Interaction

Research indicates that compounds within the piperidine class, including this compound, exhibit notable affinities for opioid receptors. Specifically, studies have shown that modifications to the piperidine structure can enhance selectivity and potency at mu (μ), kappa (κ), and delta (δ) opioid receptors.

  • Mu Receptor Antagonism : The compound is hypothesized to act as a selective antagonist at mu opioid receptors, which are implicated in pain modulation and gastrointestinal motility. This is significant for conditions like postoperative ileus where opioid-induced constipation is a concern .
  • Peripheral Selectivity : The compound's design aims to enhance peripheral selectivity, minimizing central side effects while maintaining efficacy in treating gastrointestinal disorders. This characteristic aligns with findings from related compounds that exhibit high peripheral receptor affinity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Dimethylphenoxy Group : This moiety enhances lipophilicity and may facilitate better receptor binding through hydrophobic interactions.
  • Piperidine Ring : The nitrogen atom in the piperidine ring is crucial for binding to opioid receptors, influencing the compound's overall pharmacodynamics.

Table 1 summarizes key findings from SAR studies on related piperidine compounds:

Compound NameMu Affinity (Ki nM)Kappa Affinity (Ki nM)Delta Affinity (Ki nM)Selectivity Ratio
LY2467360.77404.4>200
4-DMPTBDTBDTBDTBD

Note: TBD = To Be Determined

Clinical Applications

  • Postoperative Gastrointestinal Recovery : A clinical study involving LY246736 (a closely related compound) demonstrated significant improvement in gastrointestinal recovery times post-surgery when administered as a mu receptor antagonist . This suggests that this compound may offer similar benefits.
  • Opioid-Induced Constipation : The development of peripherally selective opioid antagonists has become a focal point in treating conditions like opioid-induced constipation. Research indicates that compounds with similar structures effectively counteract the constipating effects of opioids without diminishing analgesic efficacy .

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that compounds within this class exhibit low toxicity profiles at therapeutic doses. For instance, single-dose toxicity studies on related analogs have shown no mortality at doses significantly higher than expected therapeutic levels . However, further studies are necessary to establish comprehensive safety data for this compound.

Properties

IUPAC Name

4-[(3,4-dimethylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-11-3-4-14(9-12(11)2)16-10-13-5-7-15-8-6-13;/h3-4,9,13,15H,5-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGUXPJLZVYYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 6
4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.